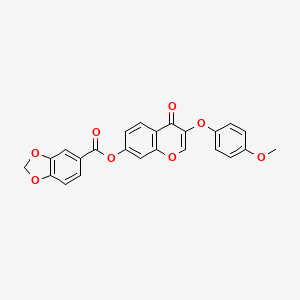
2-chloro-N-(1-cyano-1,2-diméthylpropyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: While not directly used as a drug, it can be a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and chemicals for various industrial applications.
Méthodes De Préparation
The synthesis of 2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide involves several steps. One common method includes the reaction of 2-chloropropanoyl chloride with 1-cyano-1,2-dimethylpropylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at a low temperature to ensure the formation of the desired product.
Analyse Des Réactions Chimiques
2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield the corresponding carboxylic acid and amine.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and reducing agents like LiAlH4 for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In proteomics research, it may interact with proteins to form covalent bonds, allowing researchers to study protein structure and function. The exact molecular pathways involved can vary based on the specific experimental conditions and the biological system being studied.
Comparaison Avec Des Composés Similaires
2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide can be compared with similar compounds such as:
2-chloro-N-(1-cyano-1,2-dimethylpropyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-chloro-N-(1-cyano-1,2-dimethylpropyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
The uniqueness of 2-chloro-N-(1-cyano-1,2-dimethylpropyl)propanamide lies in its specific chemical structure, which imparts distinct reactivity and properties, making it suitable for particular research applications.
Propriétés
IUPAC Name |
2-chloro-N-(2-cyano-3-methylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-6(2)9(4,5-11)12-8(13)7(3)10/h6-7H,1-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQFQOZYPDIRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2456382.png)
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2456384.png)
![2-methyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzamide](/img/structure/B2456386.png)


![4-[4-(Methylsulfanyl)phenyl]butanoic acid](/img/structure/B2456394.png)
![5-Fluoro-2-{[1-(3-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2456396.png)

![methyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate](/img/structure/B2456398.png)


![3-[2-(3-chloroanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2456402.png)
![4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide](/img/structure/B2456404.png)
amino}acetamide](/img/structure/B2456405.png)
